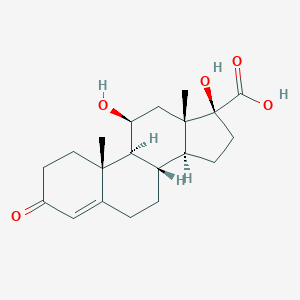
Cortisol-17 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cortisol-17 acid, also known as this compound, is a useful research compound. Its molecular formula is C20H28O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Studies
Cortisol-17 acid is crucial in understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of adrenal hormones. A study focused on children with congenital adrenal hyperplasia (CAH) utilized a nonlinear mixed-effect modeling approach to analyze cortisol and its metabolites, including 17-hydroxyprogesterone (17-OHP). The research revealed that cortisol concentrations could inhibit the production of 17-OHP and androstenedione, providing insights into the hormonal regulation in CAH patients .
Key Findings:
- Modeling Approach: Nonlinear mixed-effect modeling was employed to capture the dynamics of cortisol and its metabolites.
- Inhibition Potency: The inhibitory effect of cortisol was more pronounced on 17-OHP compared to androstenedione.
- Clinical Relevance: Understanding these dynamics aids in optimizing treatment regimens for CAH patients.
Clinical Research and Diagnostic Applications
This compound is frequently analyzed in clinical settings to assess adrenal function. A rapid quantification method using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for measuring cortisol, 17-OHP, and androstenedione in serum samples. This method demonstrated high analytical sensitivity and selectivity, essential for clinical diagnostics .
Methodological Highlights:
- Analytical Sensitivity: The method showed a linear correlation from lower limits of quantification (LLOQ) to higher concentrations.
- Selectivity: The UPLC method effectively resolved isobars, enhancing confidence in measured results.
- Recovery Rates: Recovery for all steroids was calculated to be greater than 70%, indicating reliable extraction efficiency.
Hormonal Regulation Studies
Research has also focused on the hormonal impacts of this compound in various therapeutic contexts. For instance, studies involving specific inhibitors of 17α-hydroxylase/17,20-lyase have shown that manipulating cortisol synthesis can lead to significant hormonal changes. These findings are particularly relevant in treating conditions characterized by excessive adrenal steroid production .
Clinical Implications:
- Inhibitor Efficacy: The use of selective inhibitors can effectively manage conditions like prostate cancer by reducing adrenal steroid levels.
- Patient Response Variability: Variations in patient responses highlight the need for personalized treatment approaches based on individual hormonal profiles.
Metabolic Pathway Exploration
Recent studies have identified new metabolic pathways for cortisol, including the isolation of 17-deoxy metabolites. Understanding these pathways enhances our knowledge of cortisol metabolism and its implications for various diseases .
Research Insights:
- New Pathways: The discovery of alternative metabolic routes could lead to novel therapeutic targets.
- Implications for Disease Management: Insights into cortisol metabolism may inform treatment strategies for disorders linked to adrenal dysfunction.
Eigenschaften
CAS-Nummer |
100188-36-1 |
|---|---|
Molekularformel |
C20H28O5 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
XNZSRYSTBKQWGZ-VHTXEEJTSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C(=O)O)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O |
Synonyme |
cortisol-17 acid cortisol-17beta acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















